molecular formula C25H50N2 B14400796 1,1'-(Pentadecane-1,2-diyl)dipiperidine CAS No. 89632-16-6

1,1'-(Pentadecane-1,2-diyl)dipiperidine

Cat. No.: B14400796
CAS No.: 89632-16-6
M. Wt: 378.7 g/mol
InChI Key: HVYVXLHYMFKSJS-UHFFFAOYSA-N
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Description

1,1’-(Pentadecane-1,2-diyl)dipiperidine is an organic compound that belongs to the class of dipiperidines This compound features a pentadecane backbone with two piperidine rings attached at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Pentadecane-1,2-diyl)dipiperidine typically involves the reaction of pentadecane with piperidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between pentadecane and piperidine, resulting in the formation of the desired dipiperidine compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Pentadecane-1,2-diyl)dipiperidine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Pentadecane-1,2-diyl)dipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1’-(Pentadecane-1,2-diyl)dipiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Pentadecane-1,2-diyl)dipiperidine involves its interaction with specific molecular targets. The piperidine rings can interact with various receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Azodicarbonyl)dipiperidine: Known for its use in Mitsunobu reactions and oxidation of alcohols.

    1,1’-(1,2-Diazenediyl)bis[1-(1-piperidinyl)methanone]: Another dipiperidine compound with similar reactivity.

Uniqueness

1,1’-(Pentadecane-1,2-diyl)dipiperidine is unique due to its specific pentadecane backbone, which imparts distinct chemical properties and reactivity compared to other dipiperidine compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89632-16-6

Molecular Formula

C25H50N2

Molecular Weight

378.7 g/mol

IUPAC Name

1-(1-piperidin-1-ylpentadecan-2-yl)piperidine

InChI

InChI=1S/C25H50N2/c1-2-3-4-5-6-7-8-9-10-11-14-19-25(27-22-17-13-18-23-27)24-26-20-15-12-16-21-26/h25H,2-24H2,1H3

InChI Key

HVYVXLHYMFKSJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CN1CCCCC1)N2CCCCC2

Origin of Product

United States

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